molecular formula C21H22N2O4 B12966845 1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

Cat. No.: B12966845
M. Wt: 366.4 g/mol
InChI Key: HSFBEANHUYMOIE-UHFFFAOYSA-N
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Description

1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional framework

Preparation Methods

The synthesis of 1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cycloaddition reaction involving an indole derivative and a suitable dienophile.

    Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate in the presence of a base such as triethylamine.

Chemical Reactions Analysis

1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antitumor, and antiviral properties.

    Medicine: Due to its unique structure, it is being investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound’s three-dimensional structure allows it to bind effectively to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt various cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key enzymes involved in cell division and growth .

Comparison with Similar Compounds

1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid can be compared with other spirocyclic compounds such as:

    Spirooxindoles: These compounds also feature a spirocyclic structure and have shown similar biological activities, including antitumor and antimicrobial properties.

    Spiroazetidin-2-ones: Known for their use in the synthesis of β-lactam antibiotics, these compounds share the spirocyclic core but differ in their specific functional groups and biological activities.

    Spiropyrrolidines: These compounds are another class of spirocyclic molecules with diverse biological activities, including anti-inflammatory and antiviral properties.

The uniqueness of 1’-((Benzyloxy)carbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid lies in its specific combination of functional groups and its potential for diverse biological applications .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1'-phenylmethoxycarbonylspiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid

InChI

InChI=1S/C21H22N2O4/c24-19(25)16-6-7-18-17(12-16)21(14-22-18)8-10-23(11-9-21)20(26)27-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2,(H,24,25)

InChI Key

HSFBEANHUYMOIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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